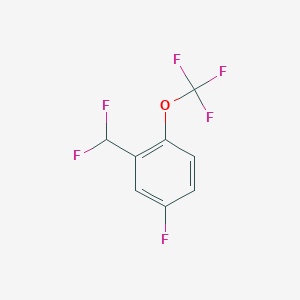
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high thermal stability and resistance to oxidation. The presence of multiple fluorine atoms in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable aromatic precursor is treated with fluorinating agents under controlled conditions. For example, the reaction of 1-trifluoromethoxy-4-(trifluoromethyl)benzene with difluoromethylating reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as benzyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various functionalized aromatic compounds .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorinated functional groups. The highly electronegative fluorine atoms can form strong interactions with biological molecules, affecting their function. For example, the compound can modulate enzyme activity or disrupt cell membrane integrity by interacting with specific proteins or lipids .
Comparaison Avec Des Composés Similaires
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound is structurally similar but lacks the difluoromethyl group.
2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid: This compound is an oxidized derivative of 1-trifluoromethoxy-4-(trifluoromethyl)benzene.
Uniqueness: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which enhance its reactivity and stability. These properties make it a valuable intermediate in various chemical syntheses and applications .
Propriétés
Formule moléculaire |
C8H4F6O |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F6O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H |
Clé InChI |
LALQIBWYGKJQNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


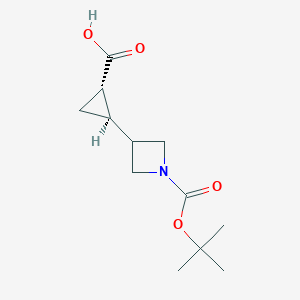
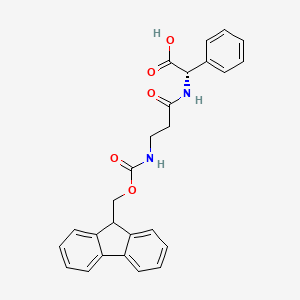
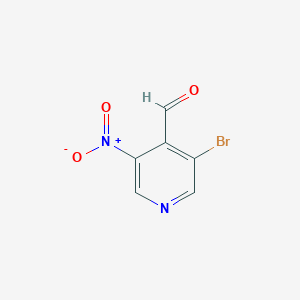
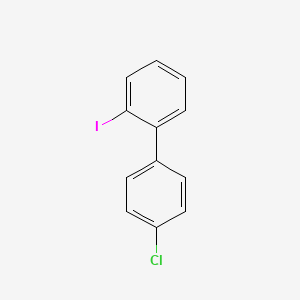
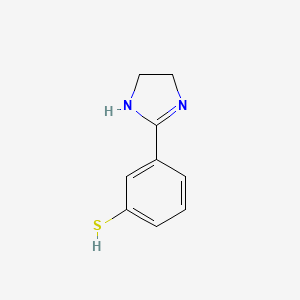
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)

![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
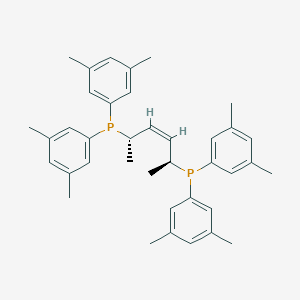
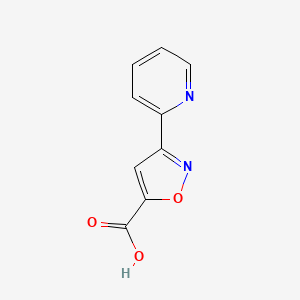

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)

![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
